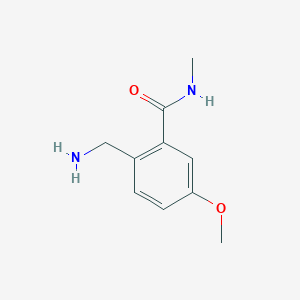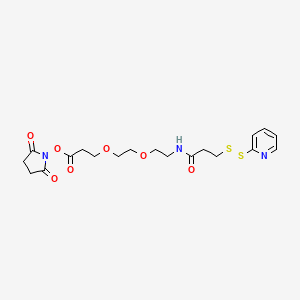
1-(3-Amino-2-ethylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-2-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H15NO It is a derivative of phenylpropanone, characterized by the presence of an amino group at the third position and an ethyl group at the second position on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 3-aminoacetophenone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
1-(3-Amino-2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of substituted phenylpropanones.
科学的研究の応用
1-(3-Amino-2-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Amino-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(3-Amino-2-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Amino-2-ethylphenyl)ethanone: Similar structure but with a shorter carbon chain.
1-(3-Amino-2-ethylphenyl)butan-2-one: Similar structure but with a longer carbon chain.
Uniqueness
1-(3-Amino-2-ethylphenyl)propan-2-one is unique due to the specific positioning of the amino and ethyl groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of the ethyl group can also affect the compound’s lipophilicity and solubility, making it distinct from its analogs.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
1-(3-amino-2-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-3-10-9(7-8(2)13)5-4-6-11(10)12/h4-6H,3,7,12H2,1-2H3 |
InChIキー |
HTXJKFCGCDELBM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1N)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


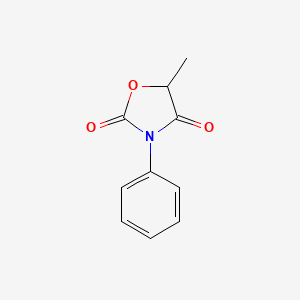
![2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B14068934.png)
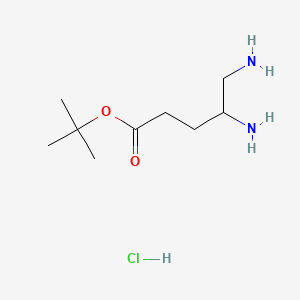
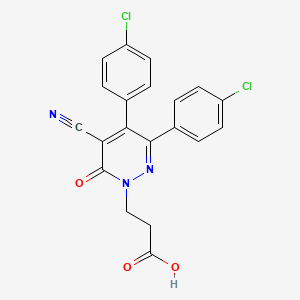
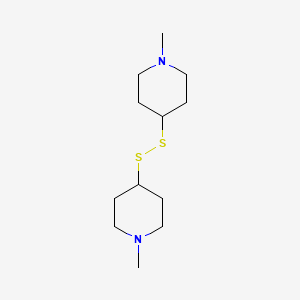
![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine](/img/structure/B14068964.png)
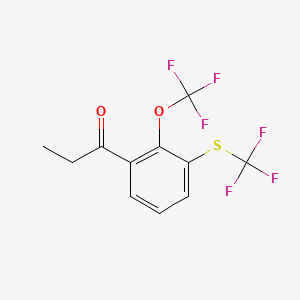
![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)



